molecular formula C29H48N4O12S B606149 Biotin-PEG6-NHS ester CAS No. 2055045-04-8

Biotin-PEG6-NHS ester

Cat. No.: B606149
CAS No.: 2055045-04-8
M. Wt: 676.78
InChI Key: QWDVPTVNWZPKBQ-LXWOLXCRSA-N
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Description

Biotin-PEG6-NHS ester is a compound widely used in bioconjugation and labeling applications. It is an amine-reactive biotinylation reagent that can couple with amino (-NH2) containing molecules. The NHS (N-hydroxysuccinimide) group reacts specifically and efficiently with lysine and N-terminal amino groups at pH 7-9 to form stable amide bonds. The hydrophilic PEG (polyethylene glycol) spacer increases solubility in aqueous media .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Biotin-PEG6-NHS ester involves the reaction of biotin with PEG6 and NHS. The reaction typically takes place in an anhydrous solvent such as N,N-dimethylformamide (DMF) using triethylamine as a base. The reaction is generally performed at 30°C overnight .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves strict control of reaction conditions to ensure high purity and yield. The product is then purified using techniques such as flash column chromatography or high-performance liquid chromatography (HPLC) to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

Biotin-PEG6-NHS ester primarily undergoes substitution reactions. The NHS ester group reacts with primary amines to form stable amide bonds. This reaction is highly specific and efficient under mild conditions (pH 7-9) .

Common Reagents and Conditions

Major Products Formed

The major product formed from the reaction of this compound with primary amines is a biotinylated molecule with a stable amide bond .

Scientific Research Applications

Biotin-PEG6-NHS ester has a wide range of applications in scientific research:

    Chemistry: Used in the synthesis of biotinylated molecules for various assays and experiments.

    Biology: Utilized in the labeling of proteins, peptides, and other biomolecules for detection and purification purposes.

    Medicine: Employed in the development of diagnostic tools and targeted drug delivery systems.

    Industry: Applied in the production of biotinylated products for research and development

Mechanism of Action

Biotin-PEG6-NHS ester exerts its effects through the formation of stable amide bonds with primary amines. The NHS ester group reacts with lysine and N-terminal amino groups, resulting in the biotinylation of the target molecule. The PEG spacer enhances solubility and reduces steric hindrance, facilitating efficient bioconjugation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Biotin-PEG6-NHS ester is unique due to its longer PEG spacer (six ethylene glycol units), which provides greater solubility and flexibility compared to shorter PEG linkers. This makes it particularly useful for applications requiring minimal steric hindrance and enhanced solubility .

Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H48N4O12S/c34-24(4-2-1-3-23-28-22(21-46-23)31-29(38)32-28)30-8-10-40-12-14-42-16-18-44-20-19-43-17-15-41-13-11-39-9-7-27(37)45-33-25(35)5-6-26(33)36/h22-23,28H,1-21H2,(H,30,34)(H2,31,32,38)/t22-,23-,28-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWDVPTVNWZPKBQ-LXWOLXCRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCOCCOCCOCCNC(=O)CCCCC2C3C(CS2)NC(=O)N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCOCCOCCOCCNC(=O)CCCC[C@H]2[C@@H]3[C@H](CS2)NC(=O)N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H48N4O12S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

676.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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